molecular formula C15H22N2O2 B2737375 Tert-butyl N-[(2-methyl-2,3-dihydro-1H-indol-7-yl)methyl]carbamate CAS No. 2445791-33-1

Tert-butyl N-[(2-methyl-2,3-dihydro-1H-indol-7-yl)methyl]carbamate

Cat. No.: B2737375
CAS No.: 2445791-33-1
M. Wt: 262.353
InChI Key: KVPZJIJMVNRFLX-UHFFFAOYSA-N
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Description

Tert-butyl N-[(2-methyl-2,3-dihydro-1H-indol-7-yl)methyl]carbamate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[(2-methyl-2,3-dihydro-1H-indol-7-yl)methyl]carbamate typically involves the reaction of an indole derivative with tert-butyl carbamate. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2-methyl-2,3-dihydro-1H-indol-7-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the indole ring and the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Tert-butyl N-[(2-methyl-2,3-dihydro-1H-indol-7-yl)methyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl N-[(2-methyl-2,3-dihydro-1H-indol-7-yl)methyl]carbamate involves its interaction with various molecular targets and pathways. The indole ring system can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

    Tryptophan: An essential amino acid that contains an indole ring.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.

Uniqueness

Tert-butyl N-[(2-methyl-2,3-dihydro-1H-indol-7-yl)methyl]carbamate is unique due to its specific substitution pattern and the presence of the tert-butyl carbamate group. This structural uniqueness can lead to distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

IUPAC Name

tert-butyl N-[(2-methyl-2,3-dihydro-1H-indol-7-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-10-8-11-6-5-7-12(13(11)17-10)9-16-14(18)19-15(2,3)4/h5-7,10,17H,8-9H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPZJIJMVNRFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1)C(=CC=C2)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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